Cas no 2096339-49-8 ([3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid)
![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid structure](https://ja.kuujia.com/scimg/cas/2096339-49-8x500.png)
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid 化学的及び物理的性質
名前と識別子
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- [3-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
- (3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl)boronic acid
- V9984
- [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid
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- MDL: MFCD20441828
- インチ: 1S/C13H11BF3NO4/c15-13(16,17)22-11-4-3-10(14(19)20)6-12(11)21-8-9-2-1-5-18-7-9/h1-7,19-20H,8H2
- InChIKey: FHOXZCDWRIFWPA-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(B(O)O)=CC=1OCC1C=NC=CC=1)(F)F
計算された属性
- せいみつぶんしりょう: 313.0733225 g/mol
- どういたいしつりょう: 313.0733225 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 346
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 313.04
- トポロジー分子極性表面積: 71.8
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB309275-1 g |
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid, 98%; . |
2096339-49-8 | 98% | 1g |
€637.00 | 2023-04-26 | |
abcr | AB309275-1g |
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid, 98%; . |
2096339-49-8 | 98% | 1g |
€637.00 | 2025-03-19 | |
A2B Chem LLC | AJ15891-1g |
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid |
2096339-49-8 | 98% | 1g |
$391.00 | 2024-04-20 | |
A2B Chem LLC | AJ15891-5g |
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid |
2096339-49-8 | 98% | 5g |
$1075.00 | 2024-04-20 | |
Ambeed | A728911-5g |
(3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl)boronic acid |
2096339-49-8 | 98% | 5g |
$997.0 | 2024-07-28 |
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acidに関する追加情報
Introduction to [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid (CAS No. 2096339-49-8)
[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid (CAS No. 2096339-49-8) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This boronic acid derivative is characterized by its unique structural features, including a pyridine ring, a trifluoromethoxy group, and a boronic acid moiety, which collectively contribute to its diverse applications in chemical synthesis and biological research.
The pyridine ring in [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid imparts significant electronic and steric properties, making it a valuable building block for the synthesis of complex molecules. Pyridine derivatives are widely used in the development of pharmaceuticals, agrochemicals, and materials due to their ability to form stable complexes with various metal ions and their potential for modulating biological activity.
The presence of the trifluoromethoxy group further enhances the compound's utility. Fluorinated compounds are known for their improved metabolic stability, enhanced lipophilicity, and altered electronic properties compared to their non-fluorinated counterparts. These characteristics make [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid an attractive candidate for the design of new drugs and functional materials.
The boronic acid moiety is another key feature of this compound. Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are fundamental to modern organic synthesis. These reactions enable the formation of carbon-carbon bonds under mild conditions, making them indispensable in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
In recent years, significant advancements have been made in understanding the biological activities of boronic acid derivatives. Research has shown that certain boronic acids can act as inhibitors of serine proteases, which are involved in various physiological processes such as blood coagulation and inflammation. The ability to modulate these enzymes makes boronic acids promising candidates for the development of therapeutic agents.
A study published in the Journal of Medicinal Chemistry highlighted the potential of [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid as a lead compound for the development of anti-inflammatory drugs. The researchers found that this compound exhibited potent inhibitory activity against cyclooxygenase (COX), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. The study also demonstrated that the compound had a favorable pharmacokinetic profile, suggesting its potential for further optimization and clinical development.
Beyond its medicinal applications, [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid has shown promise in materials science. Boronic acids can form dynamic covalent bonds with diols, which can be exploited to create self-healing materials and adaptive polymers. These materials have potential applications in areas such as coatings, adhesives, and biomedical devices.
In conclusion, [3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid (CAS No. 2096339-49-8) is a multifaceted compound with a wide range of applications in both medicinal chemistry and materials science. Its unique combination of structural features makes it a valuable tool for researchers aiming to develop new drugs and functional materials. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in various scientific disciplines.
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